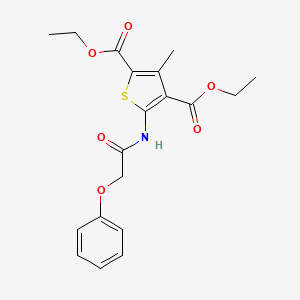

2,4-Diethyl 3-methyl-5-(2-phenoxyacetamido)thiophene-2,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Diethyl-3-methyl-5-(2-phenoxyacetamido)thiophen-2,4-dicarboxylat ist eine organische Verbindung mit einer komplexen Struktur, die einen Thiophenring beinhaltet, der mit verschiedenen funktionellen Gruppen substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,4-Diethyl-3-methyl-5-(2-phenoxyacetamido)thiophen-2,4-dicarboxylat umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Thiophenrings, gefolgt von der Einführung der Substituenten. Häufige Synthesewege können Folgendes umfassen:

Bildung des Thiophenrings: Dies kann durch die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.

Einführung von Substituenten: Die Ethyl-, Methyl- und Phenoxyacetamido-Gruppen können durch verschiedene Reaktionen wie Alkylierung, Acylierung und Aminierung eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der Synthesewege hinsichtlich Skalierbarkeit, Ausbeute und Kosteneffizienz umfassen. Dazu kann die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening von Katalysatoren und automatisierten Syntheseplattformen gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,4-Diethyl-3-methyl-5-(2-phenoxyacetamido)thiophen-2,4-dicarboxylat kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.

Substitution: Verschiedene Substituenten am Thiophenring können durch nukleophile oder elektrophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nukleophile (NH₃, OH⁻) werden üblicherweise eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Alkane erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Die Verbindung kann bioaktive Eigenschaften haben, was sie nützlich für die Untersuchung von biologischen Wegen und Mechanismen macht.

Medizin: Ihre potenziellen therapeutischen Wirkungen könnten für die Entwicklung neuer Medikamente untersucht werden.

Industrie: Die Verbindung kann bei der Produktion von Spezialchemikalien und -materialien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2,4-Diethyl-3-methyl-5-(2-phenoxyacetamido)thiophen-2,4-dicarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Phenoxyacetamido-Gruppe kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Thiophenring kann auch an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen beteiligt sein und deren Funktion beeinflussen.

Wirkmechanismus

The mechanism of action of 2,4-Diethyl 3-methyl-5-(2-phenoxyacetamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The phenoxyacetamido group may interact with enzymes or receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Diethyl-3-methyl-5-(2-phenoxyacetamido)thiophen-2,4-dicarboxylat: weist strukturelle Ähnlichkeiten mit anderen Thiophenderivaten auf, wie zum Beispiel:

Einzigartigkeit

Die einzigartige Kombination von Substituenten in 2,4-Diethyl-3-methyl-5-(2-phenoxyacetamido)thiophen-2,4-dicarboxylat verleiht ihm besondere chemische und biologische Eigenschaften. Insbesondere das Vorhandensein der Phenoxyacetamido-Gruppe kann seine Bioaktivität und Spezifität für bestimmte molekulare Ziele verbessern.

Eigenschaften

Molekularformel |

C19H21NO6S |

|---|---|

Molekulargewicht |

391.4 g/mol |

IUPAC-Name |

diethyl 3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C19H21NO6S/c1-4-24-18(22)15-12(3)16(19(23)25-5-2)27-17(15)20-14(21)11-26-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,20,21) |

InChI-Schlüssel |

ONSGLEVNBNDVEK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.